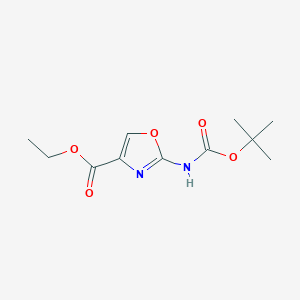![molecular formula C17H22N4O6S2 B2934686 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine CAS No. 957013-67-1](/img/structure/B2934686.png)
1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3,5-Dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is a synthetic organic compound that belongs to the class of sulfonyl pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine typically involves a multi-step reaction process. The initial step often includes the nitration of benzenesulfonic acid derivatives to introduce the nitro group. Following this, a series of sulfonylation reactions are performed to incorporate the sulfonyl moiety into the compound.
Key reactions and conditions include:
Nitration: The use of concentrated nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.
Sulfonylation: Sulfonyl chloride derivatives and base catalysis (such as pyridine) to attach the sulfonyl group to the pyrazole ring.
Cyclization: Employing suitable base and solvent conditions to promote the cyclization and formation of the piperidine ring.
Industrial Production Methods
For large-scale industrial production, the synthetic routes may be optimized for higher yield and efficiency. This might involve the use of flow chemistry techniques, continuous processing, and advanced catalysts to facilitate the reaction steps in a more controlled and cost-effective manner.
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine undergoes several types of chemical reactions, including:
Oxidation: Can involve mild oxidizing agents to further modify the pyrazole or piperidine rings.
Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.
Substitution: Halogenated reagents can introduce new functional groups by replacing hydrogen atoms on the pyrazole or piperidine rings.
Common Reagents and Conditions
Typical reagents used in these reactions include hydrogen gas with palladium or platinum catalysts for reduction, chlorine or bromine-containing compounds for substitution, and various oxidizing agents like potassium permanganate for oxidation reactions.
Major Products
The major products formed from these reactions vary but can include amino derivatives (from reduction), halogenated derivatives (from substitution), and oxidized products (from oxidation).
Scientific Research Applications
Chemistry
1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine is used as an intermediate in organic synthesis and serves as a building block for more complex molecules. Its unique structure allows for its use in developing new materials and catalysts.
Biology
In biological research, this compound may be employed in the study of sulfonyl pyrazole derivatives' effects on biological systems. It can be used in the development of enzyme inhibitors or receptor antagonists.
Medicine
Its potential applications in medicine include the development of new pharmaceutical agents targeting specific molecular pathways. This includes its use in designing drugs that may act as anti-inflammatory agents, anticancer agents, or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
Molecular Targets
The compound exerts its effects by interacting with specific molecular targets, such as enzymes, receptors, or other proteins. The sulfonyl and pyrazole moieties play a crucial role in binding to these targets and modulating their activity.
Pathways Involved
The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression pathways. The exact mechanism of action depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1-{[3,5-Dimethyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
1-{[3-Methyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
1-{[3,5-Dimethyl-1-(4-chlorobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine
Highlighting Uniqueness
The presence of the 3-nitrobenzenesulfonyl group distinguishes 1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine from other similar compounds
Properties
IUPAC Name |
1-[3,5-dimethyl-1-(3-nitrophenyl)sulfonylpyrazol-4-yl]sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c1-12-6-5-9-19(11-12)29(26,27)17-13(2)18-20(14(17)3)28(24,25)16-8-4-7-15(10-16)21(22)23/h4,7-8,10,12H,5-6,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFJXOBANBWHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
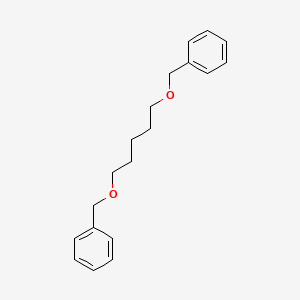
methyl}acetamido)acetate](/img/structure/B2934605.png)
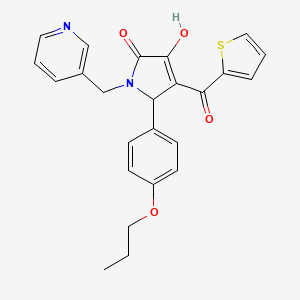
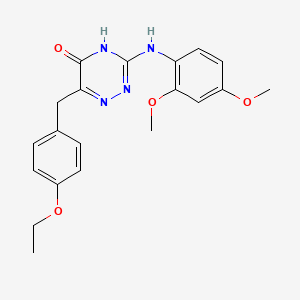
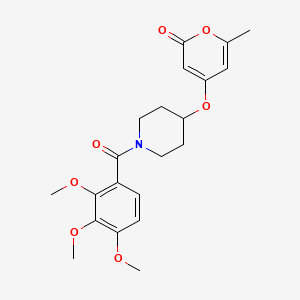
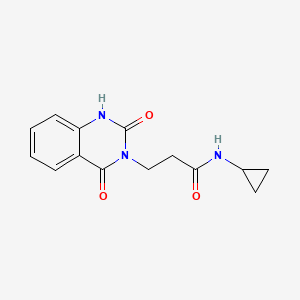
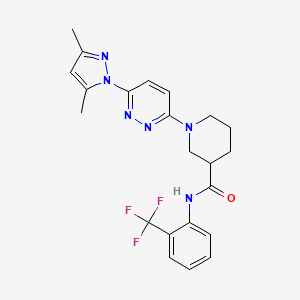
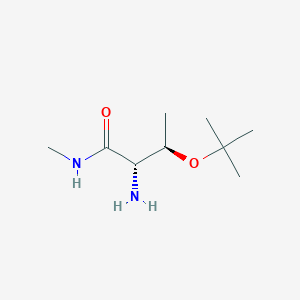
![4-(diethylsulfamoyl)-N-[(2Z)-4,5-diphenyl-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide](/img/structure/B2934617.png)
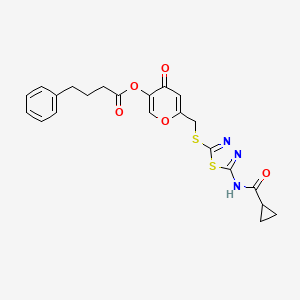
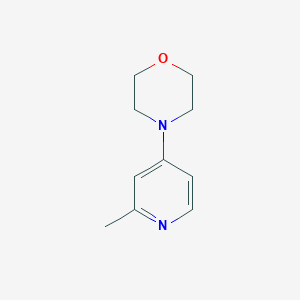
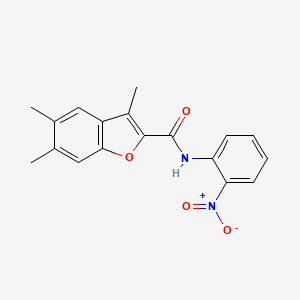
![3-acetoacetyl-7-methyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione](/img/structure/B2934625.png)
